molecular formula C7H4N4 B1268391 4-Azidobenzonitrile CAS No. 18523-41-6

4-Azidobenzonitrile

Cat. No. B1268391
CAS RN: 18523-41-6
M. Wt: 144.13 g/mol
InChI Key: YURUKVUJGYBZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Azidobenzonitrile can be synthesized from 4-Aminobenzonitrile. Sodium nitrite and sodium azide are used in the reaction, which yields 4-azidobenzonitrile in an 82% yield .


Molecular Structure Analysis

The molecular formula of 4-Azidobenzonitrile is C7H4N4. It has a molecular weight of 144.13300 .


Chemical Reactions Analysis

4-Azidobenzonitrile is known to participate in reactions with D-glucose and KOH in DMF at 110 °C, resulting in the formation of 4-aminobenzonitrile .


Physical And Chemical Properties Analysis

4-Azidobenzonitrile has a melting point of 59-61 °C . The exact density, boiling point, and flash point are not available .

Scientific Research Applications

Synthesis of Amines

4-Azidobenzonitrile: is utilized in the synthesis of amines through the reduction of azides. A notable method involves using D-glucose and KOH under aqueous alkaline conditions to facilitate the reduction . This process is valuable for its chemoselectivity, allowing for the reduction of azides in the presence of other reducible functionalities like cyano, nitro, and ketone groups .

Green Chemistry Applications

In the realm of green chemistry, 4-Azidobenzonitrile serves as a precursor for developing transition metal-free reduction protocols. These protocols are designed to be eco-friendly and avoid the use of toxic hydrogen sources or expensive metal catalysts .

Heterocyclic Compound Synthesis

The compound plays a critical role in the synthesis of various heterocycles, which are fundamental structures in many pharmaceuticals. Organic azides, including 4-Azidobenzonitrile , are used to create five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, like pyrazole and isoxazole .

Organic Synthesis

4-Azidobenzonitrile: is a versatile reagent in organic synthesis, particularly in the preparation of organic intermediates. Its transformation to amines provides access to a wide range of compounds useful in pharmaceuticals, carbohydrates, and nucleosides .

Material Science

In material science, 4-Azidobenzonitrile is involved in the synthesis and growth of crystals like 4-(4-Acetyl-5-Methyl-1H-1, 2, 3-Triazol-1-yl) Benzonitrile . These materials are studied for their potential applications in electronics and non-linear optics .

Catalysis Research

The azide group in 4-Azidobenzonitrile can act as a ligand or reactive intermediate in catalysis research. It’s used to explore new catalytic reactions and pathways, particularly in the development of catalysts that favor specific bond formations .

Pharmaceutical Development

Due to its role in the synthesis of amines and heterocycles, 4-Azidobenzonitrile is instrumental in the development of new pharmaceuticals. It’s used to create compounds with potential therapeutic applications, including antiviral, antibacterial, and anticancer agents .

Bioconjugation Techniques

4-Azidobenzonitrile: is also used in bioconjugation techniques, where it’s employed to attach various biomolecules to surfaces or other molecules. This application is crucial in the field of biosensors and diagnostic assays .

Safety and Hazards

4-Azidobenzonitrile is classified as a dangerous substance. It has hazard statements H335-H301-H319-H315, indicating that it is harmful if swallowed or in contact with skin .

Mechanism of Action

Target of Action

4-Azidobenzonitrile is a versatile compound that primarily targets organic azides . Organic azides are useful synthons that find wide applications in the synthesis of heterocycles . They can be prepared with good regio-, stereo-, and enantioselectivity, and their transformation to amines provides access to a variety of organic intermediates .

Mode of Action

The compound interacts with its targets through a process known as reduction . In this process, 4-Azidobenzonitrile is reduced to amines in water using D-glucose and KOH as green reagents .

Biochemical Pathways

The reduction of azides to amines is an important protocol in the preparation of amines . This process affects the biochemical pathways involved in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reduction of 4-Azidobenzonitrile yields corresponding amines in high yield (85–99%) .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The result of the action of 4-Azidobenzonitrile is the production of amines . These amines are important intermediates in the synthesis of various organic compounds, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Action Environment

The action of 4-Azidobenzonitrile is influenced by the environment in which the reaction takes place. The reduction of azides to amines under aqueous alkaline conditions is promoted by D-glucose and KOH . This suggests that the reaction environment plays a significant role in the efficacy and stability of the compound’s action.

properties

IUPAC Name

4-azidobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUKVUJGYBZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341784
Record name 4-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobenzonitrile

CAS RN

18523-41-6
Record name 4-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azidobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzonitrile (10.0 g, 82.57 mmol, 1.00 equiv) and NaN3 (6.0 g, 92.29 mmol, 1.12 equiv) in DMSO (100 mL) was stirred at 100° C. for 2 h. The reaction was cooled to room temperature and then diluted with 700 mL of water. The precipitate was collected by filtration and air-dried to give 5.8 g (49%) of 4-azidobenzonitrile as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 7.88 (d, J=13.5 Hz, 2H), 7.31 (d, J=13.5 Hz, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper examines the reactions of various aromatic azides with group 13 metal trichlorides. Why didn't 4-azidobenzonitrile react with these metal halides?

A1: The study found that 4-azidobenzonitrile, unlike other tested aromatic azides, did not react with aluminum trichloride, gallium trichloride, or indium trichloride. [] The researchers attribute this lack of reactivity to the electron-withdrawing nature of the nitrile substituent on the benzene ring. This electron-withdrawing group likely reduces the electron density in the azide moiety, making it less susceptible to attack by the electrophilic metal centers of the group 13 trichlorides.

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